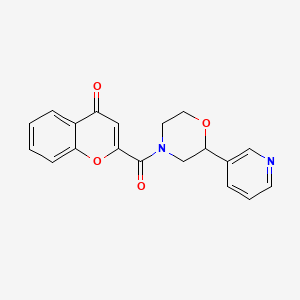

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(2-pyridin-3-ylmorpholine-4-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-15-10-17(25-16-6-2-1-5-14(15)16)19(23)21-8-9-24-18(12-21)13-4-3-7-20-11-13/h1-7,10-11,18H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQHKOLFAINHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the chromenone core followed by the introduction of the morpholine and pyridine groups. Key steps may involve:

Formation of Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

Attachment of Pyridine Ring: The final step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the pyridine ring to the morpholine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized under specific conditions to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The pyridine and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs.

Scientific Research Applications

Research indicates that 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases. In one study, derivatives of similar chromenone structures demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Several studies have reported that compounds with a similar chromenone structure can inhibit tumor growth in various cancer cell lines. For instance, derivatives were tested against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells, showing promising results in inhibiting cell proliferation .

- Antimicrobial Activity : The compound's interaction with cellular pathways suggests potential antimicrobial properties. Research has indicated that related chromenone derivatives can disrupt bacterial cellular functions .

Enzyme Inhibition

The compound's ability to interact with enzymes is particularly noteworthy. Studies have focused on its role as an inhibitor of monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE).

Inhibition Studies

- Monoamine Oxidase Inhibition : Compounds structurally related to this compound have been evaluated for their inhibitory effects on MAO isoforms. For example, certain derivatives exhibited IC50 values in the low micromolar range against MAO B, indicating strong inhibitory potency .

- Cholinesterase Inhibition : Similarly, the compound's analogs have been assessed for their ability to inhibit cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. Some derivatives showed significant inhibition rates, suggesting potential therapeutic applications in neuroprotection .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis pathway often includes:

- Formation of the Chromenone Core : Initial steps involve constructing the chromenone framework through condensation reactions.

- Introduction of Morpholine and Pyridine Moieties : Subsequent steps incorporate the morpholine and pyridine groups, enhancing the compound's biological activity.

- Derivatization : Further modifications can lead to analogs with altered properties, allowing for optimization of biological activity .

Case Studies

Several case studies highlight the applications of this compound:

- Anti-cancer Activity : A study evaluated various derivatives against multiple cancer cell lines, revealing that specific substitutions on the chromenone core significantly enhanced anticancer efficacy.

- Neuroprotective Effects : Research demonstrated that certain analogs effectively inhibited MAO B and showed promise as neuroprotective agents in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, while the pyridine and morpholine groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Similar Compounds

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives and pyridine-containing compounds.

Chromenone Derivatives: Compounds like flavones and coumarins have similar chromenone cores but differ in their substituents.

Pyridine-Containing Compounds: Compounds such as nicotinamide and pyridoxine contain pyridine rings but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a chromenone core with a morpholine-pyridine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

2-(2-(pyridin-3-yl)morpholine-4-carbonyl)-4H-chromen-4-one is a complex organic compound characterized by its unique structure, which combines a chromenone core with a pyridine ring linked through a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 336.3 g/mol. The compound features several functional groups that contribute to its chemical reactivity and biological activity. The chromenone core is known for its role in various biological processes, while the morpholine and pyridine groups enhance its solubility and interaction potential with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chromenone core can modulate enzyme activities and affect cellular pathways. Research indicates that compounds of this class may exhibit significant effects on cellular signaling pathways, potentially inhibiting the activity of enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. For instance, it has been tested against human non-small-cell lung cancer cells (A549), where it demonstrated comparable inhibitory effects to established chemotherapeutic agents like 5-fluorouracil without toxicity to normal cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison Agent |

|---|---|---|---|

| This compound | A549 | X.X | 5-Fluorouracil |

| Compound 8a | A549 | Y.Y | - |

Note: Specific IC50 values are placeholders pending experimental data.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. It is believed to inhibit pro-inflammatory cytokines and modulate related signaling pathways, contributing to its therapeutic profile in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms and effectiveness against various pathogens.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone core followed by the introduction of morpholine and pyridine groups. Key synthetic routes may include:

- Formation of Chromenone Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Morpholine Group : Involves nucleophilic substitution reactions.

- Attachment of Pyridine Ring : Often accomplished via coupling reactions such as Suzuki-Miyaura coupling.

Case Studies

Several case studies have highlighted the efficacy of derivatives based on the structure of this compound:

- Study on Anticancer Activity : A series of synthesized derivatives were tested for cytotoxicity against multiple cancer cell lines, showing varying degrees of efficacy and selectivity.

- Mechanistic Studies : Molecular docking studies revealed that certain derivatives bind effectively to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Q & A

Q. Key Considerations :

- Reaction temperatures (60–120°C) and solvent polarity (DMF, THF) significantly impact yields .

- Intermediate characterization via TLC and FT-IR ensures reaction progression .

Advanced: How can researchers resolve contradictions in crystallographic data for chromen-4-one derivatives?

Methodological Answer:

Contradictions in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) arise from:

- Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) may yield distinct crystal forms .

- Refinement Protocols : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters and hydrogen bonding networks are accurately modeled .

- Validation Tools : Cross-validate with CCDC databases and compute R-factor/R-free discrepancies to identify outliers .

Case Study :

For 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, monoclinic (P21/c) vs. triclinic (P-1) systems were resolved by re-measuring cell parameters at 223 K and refining twinning parameters .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents (e.g., pyridine protons at δ 8.1–8.5 ppm; morpholine carbons at δ 45–55 ppm) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-N (1250 cm⁻¹) stretches .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1304) .

Data Interpretation :

Compare experimental spectra with simulated data (e.g., Gaussian 09) to validate structural assignments .

Advanced: How can computational methods optimize the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets (e.g., PI3K or antimicrobial enzymes). The morpholine-pyridine group shows high affinity for ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., pyridin-3-yl vs. 4-chlorophenyl) with IC₅₀ values to design analogs with enhanced activity .

- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to identify critical hydrogen bonds (e.g., morpholine O with Lys-833 in PI3Kγ) .

Case Study :

3-Formyl chromone Schiff bases showed improved antimicrobial activity after optimizing the pyridine-morpholine linker’s steric bulk .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.